molecular formula C26H22ClN3OS2 B303730 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine

Cat. No. B303730
M. Wt: 492.1 g/mol
InChI Key: ZLXAXMUXTDPPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine is a compound with potential applications in scientific research. It is a complex molecule with a unique structure that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to the inhibition of bacterial growth, reduction of inflammation, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied. It has been shown to have antimicrobial properties, which can help to prevent the growth of certain bacteria. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been shown to have potential as a cancer treatment, as it can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine in lab experiments is its potential as a cancer treatment. It can induce apoptosis in cancer cells, which makes it a promising candidate for further research. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for research on 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine. One possible direction is to further investigate its potential as a cancer treatment. Another direction is to study its effects on different types of bacteria and to determine its potential as an antimicrobial agent. Additionally, further research could be done to better understand its mechanism of action and to develop more effective synthesis methods.

Synthesis Methods

The synthesis of 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine is a complex process that involves several steps. The first step is the synthesis of the starting material, which involves the reaction of 2-chloro-10H-phenothiazine with phosgene. The resulting product is then reacted with 5,6,7,8,9,10-hexahydrocycloocta[b]thiophene to form the intermediate product. The final step involves the reaction of the intermediate product with 3-aminopyridine to form the desired compound.

Scientific Research Applications

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-3-ylamine has potential applications in scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, it has been shown to have potential as a cancer treatment, as it can induce apoptosis in cancer cells.

properties

Molecular Formula

C26H22ClN3OS2

Molecular Weight

492.1 g/mol

IUPAC Name

(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(2-chlorophenothiazin-10-yl)methanone

InChI

InChI=1S/C26H22ClN3OS2/c27-16-11-12-22-20(14-16)30(19-9-5-6-10-21(19)32-22)26(31)24-23(28)17-13-15-7-3-1-2-4-8-18(15)29-25(17)33-24/h5-6,9-14H,1-4,7-8,28H2

InChI Key

ZLXAXMUXTDPPQQ-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)N4C5=CC=CC=C5SC6=C4C=C(C=C6)Cl)N

Canonical SMILES

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=C4C=C(C=C6)Cl)N

Origin of Product

United States

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